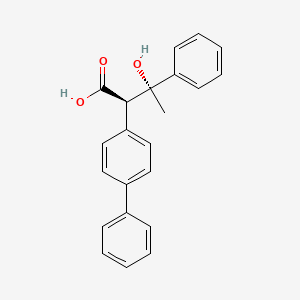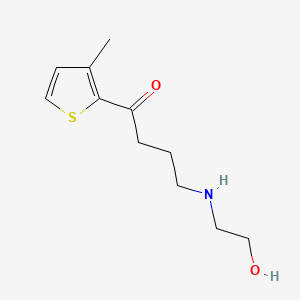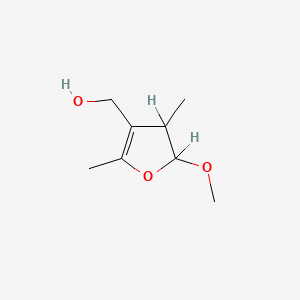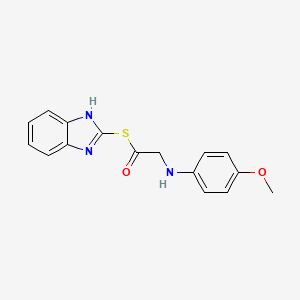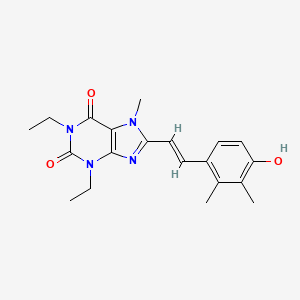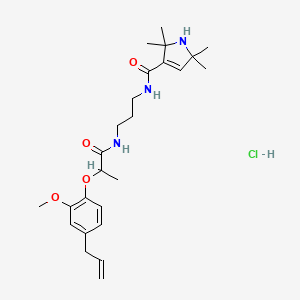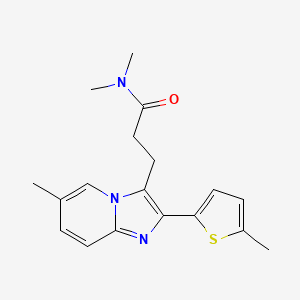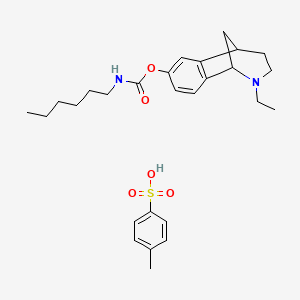
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (+-)-, mono(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) involves multiple steps. The process typically starts with the preparation of the core benzazepine structure, followed by the introduction of the hexyl carbamate group. The final step involves the addition of the 4-methylbenzenesulfonate group under specific reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, leading to changes in cellular functions and biochemical processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl ester
- Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester
Uniqueness
Carbamic acid, hexyl-, 2-ethyl-2,3,4,5-tetrahydro-1,5-methano-1H-2-benzazepin-7-yl ester, (±)-, mono(4-methylbenzenesulfonate) is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
156693-34-4 |
|---|---|
分子式 |
C27H38N2O5S |
分子量 |
502.7 g/mol |
IUPAC名 |
(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H30N2O2.C7H8O3S/c1-3-5-6-7-11-21-20(23)24-16-8-9-17-18(14-16)15-10-12-22(4-2)19(17)13-15;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,14-15,19H,3-7,10-13H2,1-2H3,(H,21,23);2-5H,1H3,(H,8,9,10) |
InChIキー |
APRZNKGAGXRWHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3CC.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


